Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone
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Overview
Description
Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminopyridine with an appropriate ketone to form the imidazo[1,2-a]pyridine coreThe final step involves the attachment of the pyridine moiety via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist of specific receptors, modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities.
Piperidine derivatives: Compounds with a piperidine ring that exhibit different pharmacological properties.
Pyridine derivatives: Molecules containing a pyridine ring, which are widely studied for their diverse biological activities .
Uniqueness
Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone is unique due to its combination of three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(17-14-23-9-2-1-5-18(23)21-17)22-10-6-15(7-11-22)12-16-4-3-8-20-13-16/h1-5,8-9,13-15H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBKCNFOLKLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CN=CC=C2)C(=O)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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